Javanicin C

Description

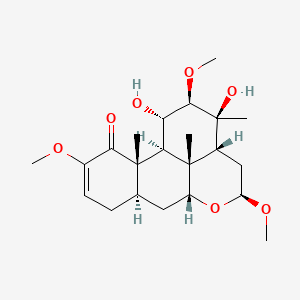

quassinoid from Picrasma javinica; structure given in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

126149-71-1 |

|---|---|

Molecular Formula |

C22H34O7 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(1S,2S,7R,9R,11S,13R,14S,15R,16S,17R)-14,16-dihydroxy-4,11,15-trimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one |

InChI |

InChI=1S/C22H34O7/c1-20-11(7-8-12(26-4)18(20)24)9-14-21(2)13(10-15(27-5)29-14)22(3,25)19(28-6)16(23)17(20)21/h8,11,13-17,19,23,25H,7,9-10H2,1-6H3/t11-,13-,14-,15+,16+,17-,19-,20+,21-,22+/m1/s1 |

InChI Key |

CMAMLOVJSUVTPI-FGDGJSBZSA-N |

Isomeric SMILES |

C[C@@]12[C@H](CC=C(C1=O)OC)C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4C[C@H](O3)OC)(C)O)OC)O)C |

Canonical SMILES |

CC12C(CC=C(C1=O)OC)CC3C4(C2C(C(C(C4CC(O3)OC)(C)O)OC)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Javanicin C; |

Origin of Product |

United States |

Foundational & Exploratory

Javanicin: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Javanicin, a bioactive naphthoquinone. The document details its discovery and origin, biosynthetic pathway, experimental protocols for its isolation and characterization, and its mechanism of action, with a focus on its antibacterial properties. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Note on Nomenclature: The scientific literature predominantly refers to this compound as "Javanicin." While the query specified "Javanicin C," this appears to be a less common or potentially inaccurate designation. This guide will use the standard name, Javanicin.

Discovery and Origin

Javanicin was first isolated in 1947 by H.R.V. Arnstein and A.H. Cook from the fungus Fusarium javanicum.[1][2] It is a pigmented secondary metabolite, contributing to the reddish color of the producing organism's cultures. Subsequently, Javanicin has been isolated from other species of the Fusarium genus, including Fusarium solani.[3]

A significant discovery in the origin of Javanicin was its isolation from Chloridium sp., an endophytic fungus residing in the roots of the neem tree (Azadirachta indica).[4][5][6] This finding highlights the role of endophytes as producers of bioactive compounds and suggests a potential symbiotic relationship where Javanicin may offer protection to the host plant against pathogens.[4][5]

Physicochemical Properties of Javanicin

Javanicin is a highly functionalized naphthoquinone with the chemical formula C₁₅H₁₄O₆.[3][7] Its structure has been elucidated using standard spectroscopic methods and confirmed by X-ray crystallography.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [3][7] |

| Molecular Weight | 290.27 g/mol | [7] |

| Appearance | Reddish crystals | [5] |

| Decomposition Temperature | 206–210°C | [5] |

| UV Absorption Peaks (in Methanol) | 237, 300, 472, 500 nm | [5] |

| CAS Number | 476-45-9 | [7] |

Biosynthesis of Javanicin

The biosynthesis of Javanicin in molds proceeds via the acetate-polymalonate pathway.[8] Early studies utilizing radiolabeled precursors in Fusarium javanicum cultures elucidated the origin of the carbon skeleton and the methoxyl group.

The naphthoquinone ring system is formed from the condensation of acetate and malonate units. The methoxyl group is derived from the methyl group of methionine.[8] The C-methyl group attached to the ring is formed by the reduction of a carboxyl group from an acetate precursor.[8]

Quantitative Data from Radiolabeling Experiments

The following table summarizes the percentage incorporation of radiolabeled precursors into Javanicin when added to the growth medium of Fusarium javanicum.[8]

| Precursor | Percentage Incorporation |

| [Me-¹⁴C]methionine | 0.83% |

| [1-¹⁴C]acetate | 0.70% |

| [2-¹⁴C]malonate | 0.07% |

Biosynthetic Pathway of Javanicin

Caption: Biosynthetic pathway of Javanicin from primary metabolites.

Experimental Protocols

Isolation and Purification of Javanicin from Chloridium sp.

This protocol is adapted from the methodology described for the isolation of Javanicin from the endophytic fungus Chloridium sp.[5]

-

Fungal Culture: Chloridium sp. is cultured in 1 L of Potato Dextrose Broth (PDB) in 2 L flasks at 25°C for 4 weeks in still culture.

-

Extraction:

-

The fungal mats are removed by filtration.

-

The culture fluid is extracted twice with equal volumes of ethyl acetate.

-

The ethyl acetate fractions are combined and dried by flash evaporation.

-

-

Chromatographic Purification:

-

The crude extract is dissolved in a minimal volume of methylene chloride.

-

The solution is subjected to silica gel column chromatography (3 x 30 cm column).

-

The column is eluted with a suitable solvent system to separate the components.

-

Fractions containing Javanicin are identified by thin-layer chromatography (TLC) and pooled.

-

A second silica gel chromatography step is performed for further purification if necessary.

-

-

Crystallization:

-

The purified Javanicin is dissolved in a 1:1 (v/v) solution of methanol and acetone.

-

The solution is allowed to evaporate slowly at 4°C to yield reddish crystals of Javanicin.

-

Structure Elucidation

The chemical structure of Javanicin has been determined and confirmed using a combination of the following techniques:[4][5]

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

UV-Visible Spectroscopy: To identify the chromophore system characteristic of naphthoquinones.

-

X-ray Crystallography: To provide the definitive three-dimensional structure of the molecule in its crystalline state.

Investigation of Javanicin Biosynthesis using Radiolabeled Precursors

This protocol is based on the methodology used to study the biosynthesis of Javanicin in Fusarium javanicum.[8]

-

Culture and Precursor Feeding:

-

Fusarium javanicum is grown in a suitable liquid medium.

-

Radiolabeled precursors (e.g., [Me-¹⁴C]methionine, [1-¹⁴C]acetate, [2-¹⁴C]malonate) are added to the growth medium at a specific stage of fungal growth.

-

The cultures are incubated for a further period to allow for the incorporation of the labeled precursors into Javanicin.

-

-

Isolation of Labeled Javanicin:

-

Javanicin is extracted and purified from the fungal culture as described in section 4.1.

-

The purity of the isolated Javanicin is confirmed.

-

-

Measurement of Radioactivity:

-

The specific radioactivity of the purified Javanicin is determined using a scintillation counter.

-

The percentage incorporation of the radiolabeled precursor is calculated.

-

-

Degradation Studies:

-

To determine the position of the radiolabels within the Javanicin molecule, chemical degradation reactions are performed. These may include:

-

Zeisel reaction: To determine the radioactivity in the methoxyl group.

-

Kuhn-Roth oxidation: To determine the radioactivity in C-methyl groups.

-

Reaction with sodium hypoiodite: To degrade specific side chains.

-

-

The radioactivity of the degradation products is measured to map the biosynthetic origins of the different parts of the Javanicin molecule.

-

Biological Activity and Mechanism of Action

Javanicin exhibits a range of biological activities, with its antibacterial properties being the most studied. It shows notable activity against Gram-negative bacteria, particularly species of Pseudomonas.[4][9]

Antibacterial Activity of Javanicin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Javanicin against various microorganisms.

| Test Organism | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 2 | [9] |

| Pseudomonas fluorescens | 2 | [9] |

| Candida albicans | 20-40 | [9] |

| Escherichia coli | 20-40 | [9] |

| Bacillus sp. | 20-40 | [9] |

| Fusarium oxysporum | 20-40 | [9] |

Mechanism of Action

The primary mechanism of action of Javanicin involves the inhibition of key metabolic enzymes. It has been shown to inhibit the anaerobic decarboxylation of pyruvate, a crucial step in energy metabolism.[3] This inhibition is a result of a direct reaction with the coenzyme thiamine pyrophosphate (TPP), which is essential for the function of pyruvate decarboxylase.[3] Additionally, Javanicin inhibits the oxidative decarboxylation of α-ketoglutarate, another vital process in cellular respiration.[3]

Visualizations

Experimental Workflow for Javanicin Isolation

Caption: Experimental workflow for the isolation and purification of Javanicin.

Mechanism of Action of Javanicin

Caption: Inhibition of pyruvate decarboxylase by Javanicin.

References

- 1. Production of antibiotics by fungi; javanicin; an antibacterial pigment from Fusarium javanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 189. Production of antibiotics by fungi. Part III. Javanicin. An antibacterial pigment from Fusarium javanicum - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Javanicin | C15H14O6 | CID 10149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Javanicin, an antibacterial naphthaquinone from an endophytic fungus of neem, Chloridium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Javanicin, an Antibacterial Naphthaquinone from an Endophytic Fungus of Neem, Chloridium sp. - ProQuest [proquest.com]

- 6. Javanicin, an Antibacterial Naphthaquinone from an Endophytic Fungus of Neem, Chloridium sp. - ProQuest [proquest.com]

- 7. medkoo.com [medkoo.com]

- 8. Naphthaquinone biosynthesis in moulds: the mechanism for formation of javanicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Javanicin C: A Technical Guide for Scientific and Drug Development Professionals

Introduction

Javanicin C is a highly functionalized naphthoquinone, a class of secondary metabolites known for their diverse biological activities. First identified from fungi, Javanicin has garnered interest for its potent and selective antimicrobial properties. This document provides an in-depth technical overview of this compound, focusing on the microorganisms responsible for its production, its biosynthetic origins, detailed experimental protocols for its study, and its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery and antimicrobial research.

This compound Producing Microorganisms

Javanicin is predominantly produced by fungal species, including both pathogenic and endophytic strains. The primary producers identified in the literature are:

-

Fusarium species: Several species within the Fusarium genus are known producers of Javanicin. Notably, Fusarium javanicum was one of the first sources from which the compound was isolated[1][2][3]. Other species, such as Fusarium solani and Fusarium fujikuroi, are also associated with the production of Javanicin and related naphthoquinones[4][5][6]. These fungi are widespread plant pathogens[7][8][9].

-

Chloridium sp.: An endophytic fungus, Chloridium sp., isolated from the roots of the neem tree (Azadirachta indica), has been identified as a significant producer of Javanicin[10][11][12]. This endophytic relationship suggests a potential role for Javanicin in protecting the host plant from pathogens[11]. The production of Javanicin has been observed in both liquid and solid media cultures of this fungus[12][13].

Biosynthesis of this compound

The biosynthesis of this compound in fungi follows the acetate-polymalonate pathway, a common route for the formation of polyketides[1]. The core naphthoquinone scaffold is assembled by a Type I polyketide synthase (PKS).

Key Biosynthetic Steps:

-

Polyketide Chain Assembly: The process is initiated by a non-reducing polyketide synthase (nrPKS), FSR1, which catalyzes the condensation of acetyl-CoA with several molecules of malonyl-CoA to form a polyketide backbone[14].

-

Cyclization and Aldehyde Formation: The PKS contains a product template (PT) domain for cyclization and a reductive release (R) domain, which cleaves the polyketide chain, leaving an aldehyde group and forming the intermediate 6-O-demethylfusarubinaldehyde[14].

-

Post-PKS Modifications: The scaffold undergoes a series of enzymatic modifications. An oxygenation step is catalyzed by an O-methyltransferase, FSR3, and a methylation step is carried out by another methyltransferase, FSR2, to yield the final Javanicin structure[14]. The methyl group of the methoxyl moiety is derived from methionine[1].

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity of this compound

Javanicin exhibits a range of biological activities, with its antibacterial effects being the most prominent.

3.1. Antimicrobial Activity

Javanicin has demonstrated impressive and selective antibacterial activity, particularly against Gram-negative bacteria of the Pseudomonas genus[11]. Its antifungal activity is generally moderate. The minimum inhibitory concentrations (MIC) against various microorganisms are summarized below.

| Table 1: Antimicrobial Activity of this compound | |

| Microorganism | MIC (µg/mL) |

| Bacteria | |

| Pseudomonas aeruginosa | 2[13] |

| Pseudomonas fluorescens | 2[13] |

| Escherichia coli | 20 - 40[13] |

| Bacillus sp. | 20 - 40[13] |

| Fungi | |

| Candida albicans | 6.16 (IC50)[15] |

| 20 - 40 (MIC)[13] | |

| Fusarium oxysporum | 20 - 40[13] |

| Cryptococcus neoformans | 50 (MIC)[16] |

3.2. Anticancer Activity

While the primary focus has been on its antimicrobial properties, related naphthoquinones isolated from Fusarium species have shown cytotoxic activities against various cancer cell lines[6][17]. Shikonin, a well-known naphthoquinone, exhibits potent anticancer effects by inhibiting DNA topoisomerase I/II[17]. The anticancer potential of this compound itself warrants further investigation.

Experimental Protocols

This section details the methodologies for the isolation of producing organisms, as well as the extraction, characterization, and bioactivity testing of this compound.

4.1. Isolation of Endophytic Producer (Chloridium sp.)

-

Sample Collection: Obtain fresh, healthy root tissues from Azadirachta indica (Neem tree)[10].

-

Surface Sterilization: Thoroughly wash the root samples with sterile water. Sequentially immerse in 70% ethanol for 1 minute, 4% sodium hypochlorite for 4 minutes, and finally 70% ethanol for 30 seconds. Rinse with sterile distilled water between each step.

-

Plating: Aseptically cut the sterilized root segments into small pieces (approx. 0.5 cm). Place the segments onto a suitable growth medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent to prevent bacterial growth.

-

Incubation and Isolation: Incubate the plates at 25 ± 2°C. Monitor for fungal growth emerging from the plant tissue. Isolate distinct fungal hyphae onto fresh PDA plates to obtain pure cultures[10].

4.2. Cultivation and this compound Production

Javanicin can be produced in both liquid and solid media[12].

-

Inoculum Preparation: Grow a pure culture of the producing fungus (e.g., Chloridium sp. or Fusarium javanicum) on PDA plates for 7-10 days.

-

Liquid Fermentation: Aseptically transfer small agar plugs of the mycelium into flasks containing a liquid medium (e.g., Potato Dextrose Broth or a defined medium).

-

Incubation: Incubate the flasks on a rotary shaker at ~150-220 rpm at 25-30°C for 10-14 days[18].

-

Extraction: After incubation, separate the mycelial mass from the culture broth by filtration. Extract the mycelia and the broth separately using an organic solvent such as methanol or ethyl acetate[18].

4.3. Extraction, Purification, and Characterization

-

Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography using silica gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate fractions. Monitor the fractions by Thin Layer Chromatography (TLC).

-

HPLC: Further purify the Javanicin-containing fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound[10].

-

Structural Characterization:

-

Mass Spectrometry: Determine the molecular weight and empirical formula (C15H14O6) using high-resolution mass spectrometry[10].

-

UV-Vis Spectroscopy: Record the absorption spectrum in methanol, which should show characteristic peaks around 237, 300, 472, and 500 nm[10].

-

NMR Spectroscopy: Elucidate the detailed chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HMBC) Nuclear Magnetic Resonance spectroscopy.

-

X-ray Crystallography: Obtain single crystals of Javanicin (e.g., by slow evaporation from a methanol/acetone solution) to confirm its absolute stereochemistry[10][12].

-

4.4. Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., P. aeruginosa, C. neoformans) in a suitable broth (e.g., RPMI-1640 for fungi) to a concentration of ~10^6 CFU/mL[16].

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to achieve a range of concentrations (e.g., 0-200 µg/mL)[16].

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours[16].

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Workflow and Mechanism of Action

The overall process from discovery to functional analysis of this compound is outlined below, followed by its proposed mechanism of action.

Caption: General experimental workflow for this compound research.

Mechanism of Action

Studies on the antifungal activity of a related recombinant peptide, also named javanicin, against Cryptococcus neoformans suggest that the compound's targets are intracellular[16][19]. The molecule appears to translocate across the fungal cell membrane and interfere with key metabolic processes[19]. Proteomic analysis of treated fungal cells revealed that Javanicin primarily disrupts carbohydrate metabolism (glycolysis) and energy production associated with mitochondrial respiration[16][20]. Other reports indicate that Javanicin and related naphthazarins can inhibit the anaerobic decarboxylation of pyruvate by reacting with the coenzyme thiamine pyrophosphate, a critical step in central metabolism[4].

Caption: Proposed mechanism of action for this compound.

References

- 1. Naphthaquinone biosynthesis in moulds: the mechanism for formation of javanicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of antibiotics by fungi; javanicin; an antibacterial pigment from Fusarium javanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 189. Production of antibiotics by fungi. Part III. Javanicin. An antibacterial pigment from Fusarium javanicum - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Javanicin | C15H14O6 | CID 10149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FfCOX17 is Involved in Fumonisins Production, Growth, Asexual Reproduction, and Fungicide Sensitivity in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Gibberellin Producer Fusarium fujikuroi: Methods and Technologies in the Current Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redefining species limits in the Fusarium fujikuroi species complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Javanicin, an Antibacterial Naphthaquinone from an Endophytic Fungus of Neem, Chloridium sp. - ProQuest [proquest.com]

- 11. Javanicin, an Antibacterial Naphthaquinone from an Endophytic Fungus of Neem, Chloridium sp. - ProQuest [proquest.com]

- 12. Javanicin, an antibacterial naphthaquinone from an endophytic fungus of neem, Chloridium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fungicidal Activity of Recombinant Javanicin against Cryptococcus neoformans Is Associated with Intracellular Target(s) Involved in Carbohydrate and Energy Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Secondary Metabolites of Fusarium javanicum

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fusarium javanicum, a filamentous fungus belonging to the Nectriaceae family, is a notable producer of a diverse array of secondary metabolites. These bioactive compounds, primarily polyketides, exhibit a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic effects. This guide provides a comprehensive overview of the secondary metabolites of F. javanicum, with a focus on their chemical structures, biosynthesis, and biological significance. Particular attention is given to the naphthoquinone pigment, javanicin, a historically significant antibiotic produced by this species. This document aims to serve as a technical resource for researchers and professionals in drug discovery and development, offering detailed data, experimental methodologies, and insights into the regulatory networks governing the production of these fascinating natural products.

Major Secondary Metabolites of Fusarium javanicum

Fusarium javanicum is known to produce a variety of secondary metabolites, with the most well-documented being a class of naphthoquinone pigments known as fusarubins.

Javanicin and Related Naphthoquinones

Javanicin was one of the first antibiotics to be isolated from a Fusarium species.[1][2] It belongs to the fusarubin group of pigments, which are characterized by a dihydroxynaphthoquinone core. Other related compounds isolated from Fusarium species include fusarubin, 3-O-methylfusarubin, and anhydrofusarubin.[3]

Table 1: Key Naphthoquinone Metabolites from Fusarium Species

| Compound | Molecular Formula | Key Structural Features | Reported Biological Activities |

| Javanicin | C₁₅H₁₄O₆ | Naphthazarin skeleton with a methoxy, a hydroxyl, and an ethyl side chain | Antibacterial[1][2] |

| Fusarubin | C₁₅H₁₄O₇ | Dihydroxynaphthoquinone with a methoxy and a hydroxylated side chain | Antimicrobial, Cytotoxic[3] |

| 3-O-Methylfusarubin | C₁₆H₁₆O₇ | Methylated derivative of fusarubin | Antimalarial, Cytotoxic[3] |

| Anhydrofusarubin | C₁₅H₁₂O₆ | Dehydrated form of fusarubin | Antimicrobial[4] |

Biosynthesis of Fusarubins

The biosynthesis of fusarubins, including javanicin, proceeds through a polyketide pathway.[5][6] The core of the molecule is assembled by a Type I polyketide synthase (PKS) from acetate and malonate units.[5] The resulting polyketide chain undergoes a series of cyclization, oxidation, and methylation steps to yield the final naphthoquinone structure.

The biosynthesis of javanicin specifically involves the incorporation of a methyl group from methionine to form the methoxyl group.[5][6] The methyl group attached directly to the naphthoquinone ring is derived from the reduction of a carboxyl group.[5] The genes responsible for fusarubin biosynthesis are often found clustered together in the fungal genome.[7]

Regulation of Secondary Metabolism

The production of secondary metabolites in Fusarium species is a tightly regulated process, influenced by a variety of environmental cues and intricate signaling networks. While specific details for F. javanicum are not extensively studied, the broader understanding of Fusarium secondary metabolism provides valuable insights.

Key regulatory elements include:

-

G-protein signaling: Heterotrimeric G proteins and the cAMP-dependent protein kinase (PKA) pathway play a crucial role in regulating the biosynthesis of various secondary metabolites, including pigments like fusarubins.[8]

-

Light-sensing proteins: Photoreceptors such as White Collar proteins (WcoA) are involved in the light-dependent regulation of secondary metabolism.[2][3]

-

Nitrogen availability: The presence and type of nitrogen source in the growth medium can significantly impact the production of secondary metabolites.[2]

-

Epigenetic modifications: Chromatin remodeling through histone modifications can lead to the activation or silencing of biosynthetic gene clusters.[9]

Biological Activities and Quantitative Data

The secondary metabolites of Fusarium javanicum and related species have been investigated for a range of biological activities.

Antimicrobial Activity

Javanicin has demonstrated antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of Javanicin

| Test Organism | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 2 | [7] |

| Pseudomonas fluorescens | 2 | [7] |

| Escherichia coli | 20-40 | [7] |

| Bacillus sp. | 20-40 | [7] |

| Candida albicans | 20-40 | [7] |

| Fusarium oxysporum | 20-40 | [7] |

Cytotoxic Activity

Nematicidal and Insecticidal Activities

Extracts from various Fusarium species have shown nematicidal and insecticidal properties. However, specific quantitative data (e.g., LC50 values) for purified compounds from Fusarium javanicum are not well-documented in the current scientific literature. Further research is needed to isolate and characterize the active principles and quantify their efficacy.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible study of secondary metabolites. The following sections outline general methodologies that can be adapted for research on Fusarium javanicum.

Fungal Culture and Metabolite Production

Optimizing culture conditions is critical for maximizing the yield of desired secondary metabolites.

Protocol 1: General Culture for Secondary Metabolite Production

-

Inoculum Preparation: Grow Fusarium javanicum on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

-

Liquid Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium) with agar plugs from the PDA culture.

-

Incubation: Incubate the liquid culture at 25-28°C on a rotary shaker (150-200 rpm) for 14-21 days.

-

Solid-State Fermentation: Alternatively, inoculate a solid substrate such as rice or wheat bran and incubate under controlled humidity and temperature.

-

Optimization: Systematically vary culture parameters such as carbon and nitrogen sources, pH, temperature, and incubation time to determine the optimal conditions for the production of specific metabolites.

Extraction and Isolation of Metabolites

Protocol 2: Extraction and Purification of Naphthoquinones

-

Extraction:

-

Culture Filtrate: Extract the filtered liquid culture with an organic solvent such as ethyl acetate.

-

Mycelium: Dry and grind the mycelial mass and extract with a suitable solvent (e.g., methanol or ethyl acetate).

-

-

Concentration: Evaporate the solvent from the crude extract under reduced pressure.

-

Chromatographic Separation:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative HPLC: Further purify the fractions containing the compounds of interest using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioactivity Assays

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

-

Preparation of Test Compound: Dissolve the purified compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

-

Assay Setup: In a 96-well microtiter plate, prepare serial dilutions of the test compound in the broth. Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: General Nematicidal Bioassay

-

Nematode Culture: Maintain a culture of the target nematode species (e.g., Meloidogyne javanica).

-

Assay Preparation: In a multi-well plate, add a suspension of a known number of nematodes to each well.

-

Treatment: Add different concentrations of the test compound to the wells.

-

Incubation: Incubate the plates at a suitable temperature.

-

Mortality Assessment: After a defined period (e.g., 24, 48, 72 hours), count the number of dead and live nematodes under a microscope. Calculate the percentage mortality and determine the LC50 value.

Protocol 5: General Insecticidal Bioassay

-

Insect Rearing: Maintain a colony of the target insect species.

-

Diet Incorporation Assay: Incorporate the test compound at various concentrations into the artificial diet of the insects.

-

Exposure: Place a known number of insect larvae onto the treated diet.

-

Observation: Monitor the insects for mortality, developmental abnormalities, and feeding inhibition over a set period.

-

Data Analysis: Calculate mortality rates and determine the LC50 or other relevant toxicity parameters.

Conclusion and Future Perspectives

Fusarium javanicum represents a promising source of bioactive secondary metabolites, particularly the naphthoquinone javanicin. While its antimicrobial properties have been recognized for decades, a comprehensive understanding of its full chemical potential and the biological activities of its complete metabolite profile is still emerging. The information presented in this guide highlights the need for further research in several key areas:

-

Metabolite Discovery: Comprehensive metabolomic studies of F. javanicum under various culture conditions are likely to reveal novel compounds with interesting biological activities.

-

Quantitative Bioactivity Studies: Rigorous and standardized testing of purified metabolites against a broad panel of microbial pathogens, cancer cell lines, nematodes, and insects is required to fully assess their therapeutic and agricultural potential.

-

Elucidation of Signaling Pathways: A deeper understanding of the specific signaling pathways that regulate secondary metabolism in F. javanicum will be crucial for developing strategies to overproduce desired compounds.

-

Genomic and Transcriptomic Analyses: Sequencing the genome of F. javanicum and performing transcriptomic studies will help to identify and characterize the biosynthetic gene clusters responsible for the production of its secondary metabolites and the regulatory networks that control their expression.

By addressing these research gaps, the scientific community can unlock the full potential of Fusarium javanicum as a valuable resource for the discovery of new drugs and agrochemicals.

References

- 1. Biosynthesis of fusarubins accounts for pigmentation of Fusarium fujikuroi perithecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Biosynthesis of naphthoquinone pigments by fungi of the genus Fusarium]. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Naphthaquinone biosynthesis in moulds: the mechanism for formation of javanicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAPHTHAQUINONE BIOSYNTHESIS IN MOULDS: THE MECHANISM FOR FORMATION OF JAVANICIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Governed by G Proteins and cAMP Is Crucial for Growth, Secondary Metabolism and Sexual Development in Fusarium fujikuroi | PLOS One [journals.plos.org]

- 9. Secondary Metabolite Gene Regulation in Mycotoxigenic Fusarium Species: A Focus on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Bioactive Natural Products from Chloridium sp.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of natural products from fungi of the genus Chloridium. The genus Chloridium represents a promising source of novel, bioactive secondary metabolites with potential applications in medicine and agriculture. This document details the experimental protocols for the cultivation of Chloridium sp., extraction of their metabolites, and purification of individual compounds, supported by quantitative data and visualizations to facilitate understanding and replication of these methods.

Introduction to Chloridium sp. as a Source of Natural Products

Fungi of the genus Chloridium are known to produce a variety of secondary metabolites exhibiting a range of biological activities. These fungi can be isolated from various environments, including as endophytes in plants. As endophytic organisms, they live within plant tissues without causing apparent harm to the host, and in some cases, they may contribute to the host's defense against pathogens through the production of antimicrobial compounds. The chemical diversity of metabolites from Chloridium sp. includes polyketides, naphthoquinones, and macrolides, which have shown antibacterial, antifungal, and anti-inflammatory properties.

Experimental Protocols

This section outlines the detailed methodologies for the isolation of natural products from Chloridium sp., drawing from published research on compounds such as javanicin, chlovirescenols, and chloriolide.

Fungal Isolation and Cultivation

Isolation of Endophytic Chloridium sp.

Endophytic Chloridium strains can be isolated from surface-sterilized plant tissues.

-

Sample Collection: Collect healthy plant tissues (e.g., roots, stems, leaves).

-

Surface Sterilization: Wash the plant material thoroughly with tap water. Sequentially immerse the tissue in 75% ethanol for 1 minute, followed by 5.0% sodium hypochlorite (NaOCl) for 2 minutes, and then rinse with sterile distilled water.

-

Plating: Place small segments of the inner tissue onto a suitable isolation medium such as water agar.

-

Incubation: Incubate the plates at room temperature and monitor for fungal growth. Hyphae emerging from the plant tissue can be subcultured onto fresh media to obtain pure isolates.

Fungal Fermentation for Secondary Metabolite Production

The production of bioactive compounds is highly dependent on the culture conditions.

-

Solid-State Fermentation (for Javanicin and Chloriolide production):

-

Medium: Utilize a solid substrate such as rice medium. For example, for chloriolide production, cultures of Chloridium virescens var. chlamydosporum were grown on rice cultures prepared by autoclaving 100 g of rice and 80 mL of distilled water in 500 mL Erlenmeyer flasks.

-

Inoculation: Inoculate the sterilized medium with a mycelial suspension of the Chloridium strain.

-

Incubation: Incubate the cultures at room temperature for a period of 4-6 weeks to allow for sufficient growth and metabolite production.

-

-

Liquid-State Fermentation (for Chlovirescenol production):

-

Medium: Potato Dextrose Broth (PDB) is a commonly used liquid medium. For the production of chlovirescenols, Chloridium virescens GLQ05 was cultured in PDB.

-

Inoculation: Inoculate the liquid medium with the fungal strain.

-

Incubation: Incubate the flasks on a rotary shaker at a specified speed (e.g., 180 rpm) and temperature (e.g., 28°C) for several weeks.

-

Extraction of Secondary Metabolites

The choice of extraction solvent is critical for efficiently isolating the target compounds.

-

Extraction from Solid Culture:

-

Following incubation, the solid culture material is typically broken up and soaked in an organic solvent.

-

For chloriolide, the rice cultures were extracted with ethyl acetate (EtOAc).

-

The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Extraction from Liquid Culture:

-

Separate the mycelium from the culture broth by filtration.

-

The culture filtrate is then extracted with an immiscible organic solvent such as ethyl acetate.

-

The mycelium can also be extracted separately, typically by soaking in a solvent like methanol or ethyl acetate.

-

The solvent extracts are then combined and concentrated in vacuo.

-

Purification of Bioactive Compounds

Chromatographic techniques are essential for the purification of individual natural products from the crude extract.

-

Initial Fractionation:

-

Vacuum Liquid Chromatography (VLC): The crude extract can be subjected to VLC on silica gel, eluting with a stepwise gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Solvent Partitioning: Alternatively, the crude extract can be partitioned between immiscible solvents (e.g., hexane and 90% methanol) to separate compounds based on their polarity.

-

-

Fine Purification:

-

Column Chromatography (CC): Fractions obtained from VLC or partitioning are further purified by column chromatography on silica gel or other stationary phases like Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase. For example, the final purification of chloriolide was achieved using a C18 HPLC column with an isocratic mobile phase of 65% acetonitrile in water.

-

-

Structure Elucidation:

-

The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

For crystalline compounds like javanicin, X-ray crystallography provides definitive structural confirmation.

-

Isolated Natural Products from Chloridium sp.

This section summarizes the quantitative data for some of the key bioactive compounds isolated from Chloridium sp..

| Compound Name | Fungal Strain | Compound Class | Biological Activity | Quantitative Data |

| Javanicin | Chloridium sp. (endophyte from Azadirachta indica) | Naphthaquinone | Antibacterial | MIC: Pseudomonas aeruginosa: 2 µg/mL |

| Antifungal | MIC: Rhizoctonia solani, Verticillium dahliae, Cercospora arachidicola: 5 µg/mL | |||

| Chlovirescenol A | Chloridium virescens GLQ05 | Polyketide | Anti-inflammatory | Significantly suppressed TNF-α expression in LPS-stimulated RAW264.7 macrophages. |

| Chlovirescenol B | Chloridium virescens GLQ05 | Polyketide | Anti-inflammatory | Significantly suppressed TNF-α expression in LPS-stimulated RAW264.7 macrophages. |

| Chloriolide | Chloridium virescens var. chlamydosporum | Macrolide | Cytotoxic | IC₅₀: HCT-116 human colon carcinoma cell line: 1.5 µM |

Visualizations

Experimental Workflow for Natural Product Isolation

The following diagram illustrates the general workflow for the isolation of bioactive compounds from Chloridium sp..

Caption: General workflow for the isolation and characterization of natural products from Chloridium sp.

Logic of Bioassay-Guided Fractionation

This diagram outlines the decision-making process in bioassay-guided fractionation, a common strategy to isolate active compounds.

Caption: Decision tree for bioassay-guided fractionation of a crude fungal extract.

Signaling Pathways

Currently, there is limited specific information in the public domain detailing the precise signaling pathways modulated by the natural products isolated from Chloridium sp.. The anti-inflammatory activity of chlovirescenols A and B, demonstrated by the suppression of TNF-α expression, suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammatory responses. However, further research is required to elucidate the exact molecular targets and mechanisms of action for these and other compounds from Chloridium sp.

Conclusion

The genus Chloridium is a valuable source of structurally diverse and biologically active natural products. The methodologies outlined in this guide provide a framework for the successful isolation, purification, and characterization of these compounds. Future research should focus on scaling up the production of these metabolites, elucidating their mechanisms of action, and exploring their full therapeutic and agricultural potential. The continued investigation of Chloridium sp. and other endophytic fungi is likely to lead to the discovery of novel chemical entities with significant benefits for human health and industry.

Javanicin C: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Javanicin C, a naphthoquinone of significant interest for its biological activities. This document details its structural and physicochemical characteristics, outlines experimental protocols for its study, and explores its impact on cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a red crystalline solid with a coppery luster, belonging to the naphthoquinone class of compounds. Its core structure is a 1,4-naphthalenedione substituted with hydroxyl, methoxy, methyl, and 2-oxopropyl groups.[1][2]

| Property | Value | Source |

| CAS Number | 476-45-9 | [1][2][3] |

| Molecular Formula | C15H14O6 | [1][2][3] |

| Molecular Weight | 290.27 g/mol | [1][2][3] |

| Appearance | Red crystals with a coppery luster (from ethanol) | |

| Melting Point | 208 °C (with decomposition) | [1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and alkalis.[2] | [2] |

| UV Absorption Maxima (λmax) | In Ethanol: 303, 305 nmIn Chloroform: 307, 510 nm | |

| Mass Spectrometry | Exact Mass: 290.0790 g/mol | [2] |

Experimental Protocols

Isolation and Purification of this compound from Fusarium species

This compound is a secondary metabolite produced by various species of the fungus Fusarium, such as Fusarium javanicum and Fusarium solani. The following protocol outlines a general method for its isolation and purification.

1. Fungal Culture:

-

Inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth) with a high-yield strain of a this compound-producing Fusarium species.

-

Incubate the culture for a designated period (typically 1-2 weeks) under optimal growth conditions (e.g., 25-28°C with shaking) to allow for the production of secondary metabolites.

2. Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate and the mycelial biomass separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography using a silica gel stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and further purify them using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

2. Preparation of Bacterial Inoculum:

-

Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the adjusted bacterial suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate test medium.

3. Assay Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

Add the prepared bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Include positive control (bacteria and medium without this compound) and negative control (medium only) wells.

-

Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.

-

Incubate the plate for 24 hours to allow the cells to attach.

2. Treatment with this compound:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound.

-

Include untreated control wells (cells with medium only) and solvent control wells (if DMSO is used).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathway Analysis

This compound has been shown to exert its biological effects by interfering with fundamental cellular processes, particularly carbohydrate metabolism and mitochondrial respiration.

Impact on Glycolysis and Mitochondrial Respiration

Studies on the antifungal activity of a recombinant form of javanicin against Cryptococcus neoformans have revealed that it interferes with carbohydrate metabolism and energy production. Proteomic analysis indicated that javanicin treatment affects several enzymes involved in the glycolysis pathway and mitochondrial respiration.

References

- 1. Electron transport inhibitor in Cyperus javanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fungicidal Activity of Recombinant Javanicin against Cryptococcus neoformans Is Associated with Intracellular Target(s) Involved in Carbohydrate and Energy Metabolic Processes [mdpi.com]

Javanicin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Javanicin C, a naphthoquinone with notable antimicrobial properties. This document consolidates key identifiers, physicochemical properties, biological activities, and experimental methodologies to support ongoing research and drug development efforts.

Core Identifiers and Chemical Properties

This compound is a well-characterized natural product. Its fundamental identifiers and chemical properties are summarized below for precise documentation and research purposes.

| Identifier | Value | Source |

| CAS Number | 476-45-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₆ | [1][2][3] |

| Molecular Weight | 290.27 g/mol | [1] |

| IUPAC Name | 5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione | [4] |

| InChI | InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,18-19H,4H2,1-3H3 | [5] |

| InChIKey | UHPMCKVQTMMPCG-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C | [5] |

| PubChem CID | 10149 | [5] |

| Physical Property | Value | Source |

| Appearance | Red crystals with a coppery luster from ethanol | [3] |

| Melting Point | 208 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and alkalis | [3][4] |

| Storage | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. | [4] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant antimicrobial activity, particularly against bacteria and fungi.

Antibacterial Activity

This compound exhibits potent antibacterial activity, most notably against Pseudomonas species, which are recognized as opportunistic human and plant pathogens. It has shown efficacy against Pseudomonas aeruginosa and Pseudomonas fluorescens with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL.[6] This is particularly significant given the increasing resistance of Pseudomonas species to existing antibiotics.

Antifungal Activity

This compound also possesses antifungal properties. It is active against the human pathogen Cryptococcus neoformans.[7] The mechanism of its antifungal action is believed to be multifaceted, primarily targeting cellular metabolism.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of key metabolic enzymes. It has been shown to inhibit the anaerobic decarboxylation of pyruvate, a critical step in energy metabolism, by interfering with the coenzyme thiamine pyrophosphate.[5] This inhibition of pyruvate decarboxylase disrupts the normal metabolic flux. Furthermore, proteomics studies on C. neoformans treated with a recombinant form of a peptide with the same name, javanicin, revealed that it interferes with carbohydrate metabolism and energy production, affecting the glycolysis pathway and mitochondrial respiration.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination against Pseudomonas aeruginosa

This protocol is adapted from established broth microdilution methods.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Further dilute the stock solution in Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for the assay.

2. Preparation of Bacterial Inoculum:

-

Culture Pseudomonas aeruginosa on a suitable agar plate overnight at 37°C.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in MHB.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay of Javanicin against Cryptococcus neoformans

This protocol outlines the procedure to assess the fungicidal activity of Javanicin over time.[8]

1. Preparation of Fungal Inoculum:

-

Culture C. neoformans in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C with shaking.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to approximately 1 x 10⁶ CFU/mL in RPMI-1640 medium.

2. Assay Procedure:

-

Prepare test tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

Add the fungal inoculum to each tube.

-

Include a control tube with the fungal inoculum but no this compound.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile PBS and plate them on Sabouraud Dextrose Agar.

-

Incubate the plates at 30°C for 48 hours and count the number of viable colonies (CFU/mL).

3. Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Proteomic Analysis of Cryptococcus neoformans Treated with Javanicin

This protocol provides a framework for investigating the cellular protein expression changes in C. neoformans in response to Javanicin treatment.

1. Sample Preparation:

-

Culture C. neoformans to mid-log phase and expose the cells to a treatment concentration of Javanicin (e.g., the MIC value) for a specified duration.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Lyse the cells using a suitable method (e.g., bead beating in a lysis buffer containing protease inhibitors).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.

2. Protein Quantification and Digestion:

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

3. Mass Spectrometry Analysis:

-

Desalt the peptide samples using a C18 column.

-

Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

-

Search the acquired MS/MS spectra against a C. neoformans protein database using a search algorithm (e.g., Mascot, Sequest).

-

Perform protein identification and relative quantification to identify proteins that are differentially expressed between the Javanicin-treated and control samples.

-

Conduct bioinformatics analysis (e.g., Gene Ontology enrichment, pathway analysis) to determine the biological processes and pathways affected by Javanicin treatment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying this compound.

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for this compound research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Five-hour minimal inhibitory concentration test of four antimicrobial agents for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungicidal Activity of Recombinant Javanicin against Cryptococcus neoformans Is Associated with Intracellular Target(s) Involved in Carbohydrate and Energy Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 8. Five-Hour Minimal Inhibitory Concentration Test of Four Antimicrobial Agents for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Javanicin C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Naphthoquinone Antibiotic

This technical guide provides a comprehensive overview of Javanicin C, a naphthoquinone metabolite with notable biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data on its chemical properties, biological functions, and relevant experimental methodologies.

Molecular and Physicochemical Properties

This compound is a naturally occurring compound belonging to the naphthoquinone class, first isolated from the fungus Fusarium javanicum.[1] It is also produced by other fungi, including the endophytic fungus Chloridium sp. found in the neem tree (Azadirachta indica) and Fusarium solani.[2][3]

Molecular Identity and Chemical Formula

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₆ | [2] |

| Molecular Weight | 290.27 g/mol | [2] |

| IUPAC Name | 5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione | |

| CAS Registry Number | 476-45-9 |

Physicochemical Characteristics

| Property | Description | Reference(s) |

| Appearance | Red crystals with a coppery luster | |

| Solubility | Soluble in alkalis | |

| Melting Point | Decomposes at 207.5-208 °C |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly as an antibacterial and antifungal agent.

Antibacterial and Antifungal Spectrum

This compound exhibits selective and potent activity against various microorganisms.

| Organism | Activity | MIC Value | Reference(s) |

| Pseudomonas aeruginosa | Strong antibacterial | 2 µg/mL | [2] |

| Pseudomonas fluorescens | Strong antibacterial | 2 µg/mL | |

| Candida albicans | Moderate antifungal | 20-40 µg/mL | [2] |

| Fusarium oxysporum | Moderate antifungal | 20-40 µg/mL | [2] |

| Escherichia coli | Moderate antibacterial | 20-40 µg/mL | [2] |

| Bacillus sp. | Moderate antibacterial | 20-40 µg/mL | [2] |

| Cryptococcus neoformans | Potent antifungal | Not specified |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of key metabolic pathways in susceptible organisms. It is a known inhibitor of pyruvate decarboxylase, an essential enzyme in anaerobic fermentation.[4][5] This inhibition is achieved through a reaction with the coenzyme thiamine pyrophosphate.

Furthermore, studies on the antifungal activity of recombinant javanicin against Cryptococcus neoformans have revealed that it likely acts on intracellular targets. The compound appears to penetrate the fungal cell and interfere with carbohydrate metabolism and energy production, specifically impacting the glycolysis pathway and mitochondrial respiration.

References

- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Javanicin, an antibacterial naphthaquinone from an endophytic fungus of neem, Chloridium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Paracatalytic inactivation of pyruvate decarboxylase in the presence of quinones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of pyruvate decarboxylase by 3-hydroxypyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

Javanicin C: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Javanicin C, a naphthoquinone derivative, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its antimicrobial and anticancer properties. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes known pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Antimicrobial Activity

This compound has shown notable activity against a variety of bacterial and fungal pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | - | 2 | [1] |

| Pseudomonas fluorescens | - | 2 | [1] |

| Candida albicans | - | 20-40 | [1] |

| Fusarium oxysporum | - | 20-40 | [1] |

| Escherichia coli | - | 20-40 | [1] |

| Bacillus sp. | - | 20-40 | [1] |

| Candida albicans (drug-sensitive) | - | Not specified | [2] |

| Candida albicans (fluconazole-resistant) | - | Not specified | [2] |

| Cryptococcus neoformans | - | Not specified | [2] |

| Trichophyton rubrum | - | Not specified | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]

1.2.1. Materials

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

1.2.2. Procedure

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted this compound. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Recombinant javanicin has demonstrated cytotoxic effects against human breast cancer cell lines. The 50% inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this activity.

Quantitative Anticancer Data

The following table summarizes the reported IC50 values for recombinant javanicin against breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | 75-85 | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | 60-85 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5]

2.2.1. Materials

-

Recombinant Javanicin

-

Human breast cancer cell lines (MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

CO2 incubator

-

Microplate reader

2.2.2. Procedure

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Treatment: Treat the cells with various concentrations of recombinant javanicin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of recombinant javanicin.

Caption: Proposed antifungal mechanism of this compound.

Biosynthetic Pathway

The biosynthesis of javanicin involves a polyketide synthase pathway.

Biosynthetic Pathway of Javanicin

Caption: Simplified biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound exhibits promising antimicrobial and anticancer activities. The available data, summarized in this guide, provides a solid foundation for further research. Future studies should focus on:

-

Elucidating the specific IC50 values of this compound for a broader range of cancer cell lines.

-

Quantifying the anti-inflammatory and antioxidant activities of this compound using standardized assays.

-

Investigating the detailed molecular mechanisms and signaling pathways involved in its anticancer, anti-inflammatory, and antioxidant effects.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.

This comprehensive technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel recombinant javanicin with dual antifungal and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Action of Javanicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Javanicin C, a naphthoquinone produced by endophytic fungi such as Chloridium sp. and Fusarium solani. This compound has demonstrated significant potential as an antifungal, antibacterial, and anticancer agent. This document synthesizes the current understanding of its molecular interactions, delineates the signaling pathways it modulates, presents key quantitative data, and provides detailed experimental protocols for its study.

Core Mechanisms of Action

This compound exerts its biological effects through distinct mechanisms, primarily targeting cellular metabolism in fungi and inducing programmed cell death (apoptosis) in cancer cells.

Antifungal and Antifungal Activity: Inhibition of Pyruvate Decarboxylation

The most well-documented mechanism of this compound is its potent inhibition of pyruvate decarboxylase, a key enzyme in anaerobic metabolism. This inhibition is central to its antifungal activity. The mechanism involves a direct chemical reaction with the enzyme's essential coenzyme, thiamine pyrophosphate (TPP)[1]. By inactivating TPP, this compound effectively halts the decarboxylation of pyruvate, a critical step in the glycolysis pathway for energy production in organisms like Saccharomyces cerevisiae[1].

Proteomic analyses of Cryptococcus neoformans treated with this compound have confirmed this mechanism. These studies revealed that this compound penetrates the fungal cell and accumulates intracellularly, leading to the impairment of carbohydrate metabolism and energy production[2][3]. Specifically, key enzymes in the glycolytic pathway, such as pyruvate decarboxylase (PDC) and glyceraldehyde-3-phosphate dehydrogenase (GPD), were identified as being significantly affected[2]. This compound also inhibits the oxidative decarboxylation of α-ketoglutarate, further disrupting cellular respiration[1].

Anticancer Activity: Induction of Mitochondrial-Mediated Apoptosis

In the context of oncology, studies utilizing a recombinant form of Javanicin have shown that it induces apoptosis in human breast cancer cell lines, including MCF-7 and MDA-MB-231[1][2]. The evidence points towards a mechanism involving the direct targeting of mitochondria, which initiates the intrinsic apoptotic pathway[2]. While the precise molecular cascade for this compound has not been fully elucidated, this mitochondrial engagement is known to trigger a cascade involving the release of pro-apoptotic factors, leading to controlled cell death. This targeted action highlights its potential as a selective anticancer agent.

Signaling Pathways

The biological activities of this compound are underpinned by its ability to interfere with specific cellular signaling cascades.

Antifungal Signaling Pathway

The antifungal action of this compound is a direct consequence of metabolic interference. It does not rely on a complex signal transduction cascade but rather on the direct inactivation of a critical enzymatic cofactor. The workflow begins with the transport of this compound into the fungal cell, followed by its interaction with thiamine pyrophosphate, leading to the inhibition of TPP-dependent enzymes and subsequent disruption of glycolysis.

Putative Anticancer Signaling Pathway

The anticancer mechanism of this compound is proposed to follow the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress signals that converge on the mitochondrion. While specific upstream and downstream effectors for this compound remain to be identified, the general pathway involves mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, formation of the apoptosome, and activation of a caspase cascade.

References

- 1. A novel recombinant javanicin with dual antifungal and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naphthoquinone Derivatives from the Endophytic Fungus Fusarium solani Induce Pancreatic Cancer Cells Apoptosis via Targeting EGFR-Mediated PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Javanicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Javanicin C, a naphthoquinone derivative with demonstrated anti-proliferative activities. This document summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the putative signaling pathways involved in this compound-induced cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of recombinant this compound has been evaluated against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | 75 - 85 | [1][2] |

| MDA-MB-231 | Breast Adenocarcinoma | 60 - 85 | [1][2] |

These results indicate that this compound exhibits potent cytotoxic activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines in a dose-dependent manner[1][2].

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which has been used to determine the cytotoxic effects of this compound[1].

Cell Culture and Maintenance

-

Cell Lines: Human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231, are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

-